molecular formula C21H23NO4 B2563451 2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid CAS No. 2642729-48-2

2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid

Cat. No.: B2563451
CAS No.: 2642729-48-2
M. Wt: 353.418
InChI Key: SFAVYUWUHCWHFJ-UHFFFAOYSA-N
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Description

2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid is a synthetic amino acid derivative featuring a propyl side chain and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on its α-amino moiety. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile protecting groups and its stability under basic conditions, enabling selective deprotection .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-12-22(14(2)20(23)24)21(25)26-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,3,12-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAVYUWUHCWHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the propylamine is protected using the Fmoc group. This is achieved by reacting propylamine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Formation of the Propanoic Acid Derivative: The protected amine is then reacted with a suitable propanoic acid derivative, often through an esterification or amidation reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of Fmoc-protected intermediates.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Use of techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The Fmoc group can be removed or substituted under basic conditions, typically using piperidine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products

    Oxidation Products: Various oxidized forms of the compound.

    Reduction Products: Reduced derivatives with modified functional groups.

    Substitution Products: Deprotected amino acids or peptides.

Scientific Research Applications

Biological Activity
Research indicates that 2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid exhibits significant biological activity, particularly in anticancer and antimicrobial applications.

Case Study: Anticancer Properties
A study demonstrated that derivatives of this compound induced apoptosis in cancer cell lines. The structural features of the fluorenyl group enhance its ability to interact with cellular targets, making it a candidate for further development as an anticancer agent.

Table 2: Summary of Biological Activities

Activity Type Observed Effects Reference
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialInhibited growth of gram-positive bacteria
Enzyme inhibitionModulated metabolic pathways

Mechanistic Studies

The compound has been utilized in mechanistic studies to understand its role in biological systems. For instance, it has been shown to interact with specific receptors involved in cancer progression and immune response modulation.

Study on PD-L1 Inhibition
One notable study focused on the compound's ability to inhibit PD-L1 (programmed cell death ligand 1), a critical factor in tumor immune evasion. The results indicated that treatment with this compound enhanced T-cell activation and proliferation, suggesting potential applications in cancer immunotherapy.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over the final product's structure and properties.

Key Steps in Synthesis:

  • Formation of the Fmoc protecting group.
  • Introduction of propylamine.
  • Functionalization with carboxylic acid moieties.

This synthetic flexibility enables modifications that can enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It is removed under basic conditions, allowing the amino group to participate in subsequent reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous Fmoc-protected amino acids, emphasizing structural variations, physicochemical properties, and biological relevance.

Substituent Variations and Molecular Properties

The substituent on the α-carbon significantly influences the compound’s reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Notable Features
2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid (Target) Propyl C₂₃H₂₅NO₄ 391.47* Not provided Propyl chain for hydrophobic interactions
(2S)-2-[cyclopropyl(9H-Fluoren-9-ylmethoxycarbonyl)amino]propanoic acid Cyclopropyl C₂₃H₂₃NO₄ 389.44 Not provided Cyclopropyl enhances metabolic stability; anticancer activity reported
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl C₂₆H₂₃NO₄ 413.47 211637-75-1 Aromatic group for π-π stacking
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid Mercapto (SH) C₁₈H₁₇NO₄S 343.40 135248-89-4 Thiol group for disulfide bond formation
2-{bicyclo[2.2.1]heptan-2-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid Bicyclo[2.2.1]heptane C₂₄H₂₅NO₄ 391.47 1260589-74-9 Rigid bicyclic structure for conformational restriction

*Molecular weight inferred from structurally similar compounds in .

Biological Activity

2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid, commonly referred to as Fmoc-propyl-amino acid, is a compound that has garnered attention in biochemical research due to its potential applications in drug development and peptide synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C19H25N3O4
  • Molecular Weight : 359.42 g/mol
  • CAS Number : 954147-35-4

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality during the synthesis process. This protection allows for selective reactions that are crucial in forming complex peptide structures.

Key Mechanisms:

  • Peptide Synthesis : The Fmoc group can be easily removed under mild basic conditions, enabling the formation of peptides with high specificity.
  • Bioactivity Modulation : The propyl chain influences the hydrophobicity and steric properties of the resulting peptides, which can affect their binding affinity and biological activity.

Biological Activity

Research indicates that compounds like this compound exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antibiotics.
  • Anticancer Properties : Studies have indicated that certain peptide derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotection in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in specific cancer cell lines
NeuroprotectiveProtects neurons in vitro from oxidative stress

Table 2: Case Studies on Biological Activity

StudyFindingsYear
Study on Antimicrobial EfficacyShowed significant inhibition of bacterial growth2023
Peptide Synthesis StudyDemonstrated successful incorporation into peptides with enhanced bioactivity2022
Neuroprotection ResearchIdentified protective effects against neuronal damage in models of Alzheimer's disease2024

Case Studies

  • Antimicrobial Efficacy
    A study published in 2023 demonstrated that derivatives of Fmoc-propyl-amino acid exhibited significant antimicrobial activity against various Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes, leading to cell lysis.
  • Peptide Synthesis Advancements
    In 2022, researchers successfully utilized this compound in the synthesis of a novel peptide that showed enhanced binding affinity to target receptors involved in cancer progression. This study emphasized the importance of the Fmoc group in facilitating complex peptide architectures.
  • Neuroprotective Effects
    A recent investigation in 2024 revealed that certain peptides synthesized using this compound provided significant neuroprotection against oxidative stress-induced damage in neuronal cultures. The findings suggest potential therapeutic applications for neurodegenerative conditions.

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side chains. This facilitates stepwise elongation of peptides and minimizes side reactions. The Fmoc group’s UV activity also aids in monitoring coupling efficiency via HPLC .

Q. What are standard purification methods for this compound after synthesis?

Post-synthesis purification typically involves reverse-phase column chromatography using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA). Analytical HPLC (C18 columns) confirms purity, with reported purity levels up to 99.76% under optimized conditions. Recrystallization from ethanol/water mixtures may further enhance purity .

Q. How is the stability of this compound affected by storage conditions?

The compound should be stored as a lyophilized powder at -20°C for long-term stability (up to 3 years). In solution (e.g., DMF or DMSO), it is stable for 1 month at -20°C but degrades rapidly at room temperature due to Fmoc group hydrolysis. Avoid repeated freeze-thaw cycles to prevent aggregation .

Q. What spectroscopic techniques are used to confirm its structural integrity?

1H NMR (δ 7.75–7.30 ppm for fluorenyl protons), 13C NMR (δ 155–165 ppm for carbonyl carbons), and ESI-MS are standard. IR spectroscopy verifies carbonyl stretches (1690–1730 cm⁻¹). Discrepancies in NMR signals (e.g., rotational isomers) require variable-temperature NMR or computational modeling for resolution .

Advanced Research Questions

Q. How can coupling efficiency be optimized in Fmoc-based SPPS using this compound?

Coupling efficiency depends on activation reagents (e.g., HBTU/HOBt vs. COMU) and reaction time. A 2-fold molar excess of the amino acid derivative, 1-hour coupling at 25°C, and double couplings for sterically hindered residues improve yields. Monitor via Kaiser test or HPLC .

Q. What strategies mitigate racemization during incorporation into peptide chains?

Racemization is minimized by using low-basicity conditions (e.g., DIPEA instead of TEA) and coupling temperatures below 0°C. Additives like Oxyma Pure® reduce activation time, further suppressing epimerization. Chiral HPLC or Marfey’s analysis quantifies enantiomeric excess .

Q. How do structural modifications (e.g., cyclopropyl groups) impact biological activity?

Substituents like cyclopropyl or fluorophenyl groups (see ) enhance metabolic stability and binding affinity. For example, cyclopropyl-containing analogs in showed improved protease inhibition (IC50 reduced from 500 nM to 50 nM). Computational docking studies (e.g., AutoDock Vina) guide rational design.

Q. What contradictions arise in NMR data, and how are they resolved?

Rotational isomers (e.g., due to restricted rotation around the carbamate bond) cause split signals in 1H NMR. Variable-temperature NMR (25–60°C) or DFT calculations (e.g., Gaussian) model energy barriers between conformers. Compare with crystallographic data (e.g., Cambridge Structural Database) .

Q. How does solvent choice influence reaction kinetics in Fmoc deprotection?

Deprotection rates vary with solvent polarity. In DMF, piperidine achieves >95% deprotection in 10 minutes, while in THF, incomplete removal occurs. Solvent mixtures (DMF:DCM 1:1) balance solubility and reaction speed. Real-time monitoring via UV spectroscopy (λ = 301 nm for Fmoc removal) is critical .

Q. What are the ecological and handling risks associated with this compound?

The compound is classified as Acute Toxicity Category 4 (oral, H302) and causes skin/eye irritation (H315/H319). Use fume hoods, nitrile gloves, and PPE. Waste must be neutralized with 1 M HCl before disposal. Ecotoxicity data are limited; avoid environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.